molecular formula C8H15NO B1455610 3-Azabicyclo[3.2.1]octan-8-ylmethanol CAS No. 920016-99-5

3-Azabicyclo[3.2.1]octan-8-ylmethanol

Cat. No.: B1455610
CAS No.: 920016-99-5
M. Wt: 141.21 g/mol
InChI Key: YXZUOGBWYXRKQJ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octan-8-ylmethanol: is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family

Mechanism of Action

Target of Action

It is known that similar compounds, such as tropane alkaloids, have a wide array of biological activities . Further research is needed to identify the specific targets of 3-Azabicyclo[3.2.1]octan-8-ylmethanol.

Biochemical Pathways

It is known that similar compounds, such as tropane alkaloids, affect various biochemical pathways . Further research is needed to identify the specific pathways affected by this compound.

Result of Action

It is known that similar compounds, such as tropane alkaloids, have a wide array of biological activities . Further research is needed to describe the specific effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.1]octan-8-ylmethanol typically involves multistep processes. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.1]octan-8-ylmethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-8-ylmethanol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.2.1]octan-8-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZUOGBWYXRKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717650
Record name (3-Azabicyclo[3.2.1]octan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920016-99-5
Record name (3-Azabicyclo[3.2.1]octan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Reactant of Route 2
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Reactant of Route 3
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Reactant of Route 4
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Reactant of Route 5
3-Azabicyclo[3.2.1]octan-8-ylmethanol
Reactant of Route 6
3-Azabicyclo[3.2.1]octan-8-ylmethanol

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